molecular formula C15H14BrN3O2 B4655974 N-[3-({[(2-bromophenyl)amino]carbonyl}amino)phenyl]acetamide

N-[3-({[(2-bromophenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No. B4655974
M. Wt: 348.19 g/mol
InChI Key: RBCVGQBIQSZKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including acylation, amidation, and condensation processes. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization to achieve the final product (Sharma et al., 2018). This process highlights the intricate steps and conditions required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using crystallography and spectroscopic techniques. For instance, a related compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds crucial for its stability (Sharma et al., 2018). These structural insights are essential for understanding the compound's interaction with biological targets.

Chemical Reactions and Properties

Compounds such as N-[3-({[(2-bromophenyl)amino]carbonyl}amino)phenyl]acetamide participate in various chemical reactions, influenced by their functional groups. For example, acetamides can undergo hydrolysis, cyclization, and isomerization, depending on the environmental conditions (Bernard et al., 1986). These reactions are pivotal in drug design and synthesis, affecting the pharmacological profile of the compounds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application. For example, the crystalline structure, determined by X-ray diffraction, reveals the compound's geometric arrangement and intermolecular interactions, which are vital for predicting solubility and bioavailability (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, define the compound's stability and reactivity. Studies on related compounds show that the presence of amino and acetamide groups influences their chemical behavior, including reactivity and potential for further chemical modifications (Bernard et al., 1986).

properties

IUPAC Name

N-[3-[(2-bromophenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-10(20)17-11-5-4-6-12(9-11)18-15(21)19-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVGQBIQSZKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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